molecular formula C4H13ClN2O2S B6218916 (2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride CAS No. 2751602-96-5

(2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride

Cat. No.: B6218916
CAS No.: 2751602-96-5
M. Wt: 188.7
InChI Key:
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Description

(2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride is a chiral sulfonamide derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride typically involves the reaction of (2R)-1-amino-N-methylpropane-2-sulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:

    Starting Material Preparation: The starting material, (2R)-1-amino-N-methylpropane-2-sulfonamide, is synthesized through a series of reactions involving the appropriate amine and sulfonyl chloride.

    Formation of Hydrochloride Salt: The amine is then reacted with hydrochloric acid to form the hydrochloride salt. This step is typically carried out in an aqueous or alcoholic medium to facilitate the reaction and ensure complete conversion to the hydrochloride form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting materials are reacted under optimized conditions to maximize yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.

    Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The compound can react with carbonyl compounds to form imines or enamines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and sulfonyl chlorides. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the amine group.

Major Products Formed

The major products formed from these reactions include substituted sulfonamides, oxidized or reduced amine derivatives, and imine or enamine compounds.

Scientific Research Applications

(2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including chiral auxiliaries and ligands.

    Material Science: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

    Biological Research: It is used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction. The pathways involved may include:

    Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.

    Receptor Modulation: It can bind to receptors, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-amino-N-methylpropane-2-sulfonamide: The parent compound without the hydrochloride salt.

    (2R)-1-amino-N-methylpropane-2-sulfonamide sulfate: A similar compound with a sulfate counterion.

    (2R)-1-amino-N-methylpropane-2-sulfonamide phosphate: A similar compound with a phosphate counterion.

Uniqueness

(2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride is unique due to its specific chiral configuration and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in applications where precise control over these factors is required.

Properties

CAS No.

2751602-96-5

Molecular Formula

C4H13ClN2O2S

Molecular Weight

188.7

Purity

95

Origin of Product

United States

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